Species-Specific Anti-Platelet Activity: PTA2 vs. CTA2 in Cat Platelets
In a direct head-to-head comparison, PTA2 produced significant inhibition of arachidonate-induced platelet aggregation in cat platelet-rich plasma, whereas CTA2 failed to produce significant inhibition in the same species under identical conditions [1]. This species-selective efficacy is unique to PTA2 among the two primary stable TXA2 analogs.
| Evidence Dimension | Inhibition of platelet aggregation in cat PRP |
|---|---|
| Target Compound Data | PTA2: Significant inhibition |
| Comparator Or Baseline | CTA2: No significant inhibition |
| Quantified Difference | PTA2 effective; CTA2 ineffective in cat platelets |
| Conditions | Cat platelet-rich plasma stimulated with sodium arachidonate; in vitro aggregation assay |
Why This Matters
This dictates species selection for thrombosis models—PTA2 is required for cat studies where CTA2 is functionally inert.
- [1] Burke SE, Lefer AM, Nicolaou KC, Smith GM, Smith JB. Responsiveness of platelets and coronary arteries from different species to synthetic thromboxane and prostaglandin endoperoxide analogues. Br J Pharmacol. 1983 Feb;78(2):287-92. View Source
